Methyl 2,5-dihydropyrrole-1-carboxylate
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Overview
Description
Methyl 2,5-dihydropyrrole-1-carboxylate is a chemical compound with the molecular formula C6H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dihydropyrrole-1-carboxylate can be achieved through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation and cyclization reactions. The use of catalytic amounts of iron (III) chloride in water has been reported to facilitate the synthesis of N-substituted pyrroles under mild reaction conditions, yielding good to excellent results .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dihydropyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2,5-dihydropyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antiviral and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,5-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester: Another pyrrole derivative with similar chemical properties.
1H-Pyrrole, 2,5-dihydro-: A related compound with a simpler structure.
Uniqueness
Methyl 2,5-dihydropyrrole-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in the field of chemistry and beyond.
Properties
CAS No. |
63603-33-8 |
---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
methyl 2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C6H9NO2/c1-9-6(8)7-4-2-3-5-7/h2-3H,4-5H2,1H3 |
InChI Key |
VCXZJBRVEJBECK-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CC=CC1 |
Canonical SMILES |
COC(=O)N1CC=CC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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